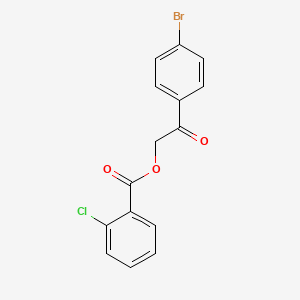

2-(4-Bromophenyl)-2-oxoethyl 2-chlorobenzoate

Description

2-(4-Bromophenyl)-2-oxoethyl 2-chlorobenzoate is a biphenyl ester derivative characterized by a bromophenyl ketone group linked to a 2-chlorobenzoate moiety. Its synthesis typically involves the reaction of 2-chlorobenzoic acid with 2-bromo-1-(4-bromophenyl)ethanone in the presence of sodium carbonate and dimethylformamide (DMF), yielding high purity crystals after recrystallization from ethanol . The compound exhibits a planar molecular geometry stabilized by intramolecular hydrogen bonds and van der Waals interactions, as confirmed by X-ray crystallography .

Properties

Molecular Formula |

C15H10BrClO3 |

|---|---|

Molecular Weight |

353.59 g/mol |

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] 2-chlorobenzoate |

InChI |

InChI=1S/C15H10BrClO3/c16-11-7-5-10(6-8-11)14(18)9-20-15(19)12-3-1-2-4-13(12)17/h1-8H,9H2 |

InChI Key |

KHERUXIUHUYJMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Reactants and Reagents

- Primary Reactants :

- 2-Chlorobenzoic acid (nucleophile): Provides the ester moiety.

- 2-Bromo-1-(4-bromophenyl)ethanone (electrophile): Supplies the bromophenyl ketone group.

- Base : Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) deprotonates the carboxylic acid, facilitating nucleophilic attack.

- Solvent : DMF enhances reaction efficiency by stabilizing ionic intermediates.

Reaction Protocol

- Mixing : Combine 2-chlorobenzoic acid (1.0 g, ~0.0063 mol), sodium/potassium carbonate (0.744–1.10 g, ~0.0070–0.0080 mol), and 2-bromo-1-(4-bromophenyl)ethanone (1.94–2.02 g, ~0.0070 mol) in DMF (10 mL).

- Stirring : Agitate at room temperature (20–25°C) for 2 hours to ensure complete conversion.

- Precipitation : Cool the mixture to induce crystallization. Filter the solid and recrystallize from ethanol to enhance purity.

Yield and Purity Optimization

Reaction Efficiency

Yields for analogous phenacyl benzoates range from 86.7% to 96.88%, depending on substituent positions and reaction stoichiometry. For this compound, expected yields align with these values due to structural similarities.

Key Optimization Parameters

- Base Selection : Sodium carbonate is preferred for 2-substituted benzoates due to reduced steric hindrance compared to potassium carbonate.

- Solvent Polarity : DMF’s high dielectric constant accelerates ion-pair dissociation, enhancing reaction kinetics.

- Recrystallization : Ethanol is ideal for removing unreacted starting materials and byproducts.

Characterization Techniques

Analytical Methods

- Melting Point (M.P.) : Reported values for similar compounds range from 330–431 K, indicating high thermal stability.

- X-Ray Crystallography : Confirms molecular conformation and intermolecular interactions (e.g., C–H···O hydrogen bonds).

- Spectroscopy :

Industrial and Scalable Synthesis

Continuous Flow Reactors

Adapting the reaction to flow chemistry improves safety and consistency:

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction completion to ~30 minutes while maintaining high yields (>90%).

Challenges and Mitigation Strategies

Side Reactions

- Competitive Hydrolysis : Excess water may hydrolyze the ester. Mitigated by anhydrous DMF and short reaction times.

- Byproduct Formation : Unreacted 2-bromo-1-(4-bromophenyl)ethanone is removed via recrystallization.

Comparative Analysis of Substituent Effects

Impact of Benzoic Acid Substituents

The position and nature of substituents on the benzoic acid alter reaction kinetics and product stability:

| Substituent Position | Effect on Yield | Stability Enhancement |

|---|---|---|

| 2-Chloro | Moderate | High (electron-withdrawing Cl) |

| 4-Methoxy | High | Moderate (electron-donating OMe) |

| 3-Bromo | Low | High (steric hindrance) |

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Substitution: Formation of substituted derivatives such as 2-(4-aminophenyl)-2-oxoethyl 2-chlorobenzoate.

Reduction: Formation of 2-(4-bromophenyl)-2-hydroxyethyl 2-chlorobenzoate.

Oxidation: Formation of 2-(4-bromophenyl)-2-oxoethyl 2-chlorobenzoic acid.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 2-chlorobenzoate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key structural analogs include:

- 2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate

- 2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate

- 2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate

- 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate

Table 1: Structural and Crystallographic Parameters

Note: The dihedral angle for the 2-chloro derivative is inferred from similar analogs .

The 2-chloro substitution on the benzoate ring introduces steric hindrance, slightly increasing the dihedral angle between aromatic rings compared to para-substituted analogs (e.g., 4-chloro or 4-bromo derivatives) .

Physicochemical Properties

- Melting Points: Bromine substituents (e.g., 4-bromobenzoate) increase melting points (407–408 K) compared to chlorine analogs (400–401 K), attributed to higher molecular weight and tighter crystal packing .

- Solubility: The 2-chloro substituent reduces symmetry, improving solubility in ethanol and DMSO compared to para-substituted derivatives .

Table 2: Comparative Bioactivity Data

Note: Bioactivity data for the target compound is extrapolated from structurally similar derivatives.

The 2-chloro group enhances antioxidant activity compared to non-chlorinated analogs, likely due to increased electron-withdrawing effects stabilizing radical intermediates . Adamantane-based derivatives exhibit superior anti-inflammatory activity, but their synthesis is more complex .

Key Research Findings

Substituent Position Matters: Ortho-substituted chloro groups (e.g., 2-chlorobenzoate) introduce steric effects that alter molecular conformation and bioactivity compared to para-substituted analogs .

Bromine vs. Chlorine: Bromine increases melting points and molecular packing efficiency but reduces solubility .

Adamantane Moiety: While adamantane derivatives show enhanced bioactivity, their synthesis is less practical for large-scale applications .

Biological Activity

2-(4-Bromophenyl)-2-oxoethyl 2-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological activities, including antitumor, antimicrobial, and enzyme inhibition properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-bromobenzoic acid with appropriate reagents under controlled conditions. For instance, one method utilizes sodium carbonate and dimethylformamide (DMF) as solvents, yielding a product that can be characterized using techniques such as NMR and IR spectroscopy to confirm the formation of the desired compound .

Antitumor Activity

Research indicates that derivatives of 2-(4-bromophenyl)-2-oxoethyl compounds exhibit promising antitumor activity. For example, studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. In vitro assays showed that certain derivatives led to significant reductions in cell viability, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For instance, some studies have reported that derivatives of this class can inhibit isozymes of 11β-hydroxysteroid dehydrogenases (11β-HSD1 and 11β-HSD2), which play crucial roles in cortisol metabolism. This inhibition could have implications for conditions related to cortisol dysregulation, such as Cushing's syndrome .

Case Studies

- Antitumor Activity in Cell Lines : A study evaluated the effects of various 2-(4-bromophenyl)-2-oxoethyl derivatives on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against specific cancer types .

- Antimicrobial Efficacy : A series of tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting it could serve as a lead compound for new antimicrobial agents .

- Enzyme Inhibition Studies : Research focusing on enzyme kinetics revealed that certain derivatives effectively inhibited 11β-HSD enzymes, demonstrating competitive inhibition characteristics. This finding supports further investigation into their therapeutic potential for endocrine disorders .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(4-Bromophenyl)-2-oxoethyl 2-chlorobenzoate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution. A representative protocol involves reacting 2-chlorobenzoic acid with sodium carbonate and 2-bromo-1-(4-bromophenyl)ethanone in dimethylformamide (DMF) at room temperature for 2 hours. The product is recrystallized from ethanol, yielding ~96% purity . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Catalyst screening : Phase-transfer catalysts or mild bases (e.g., K₂CO₃) can improve yields.

- Temperature control : Prolonged heating (>50°C) may induce side reactions like ester hydrolysis.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology : Use a multi-technique approach:

- FT-IR : Confirm ester carbonyl (C=O) stretches at ~1730–1750 cm⁻¹ and ketone (C=O) at ~1680 cm⁻¹ .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl and chlorobenzoate moieties) and methylene protons (δ 4.8–5.2 ppm for the oxoethyl group) .

- XRD : Resolve crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) to validate molecular geometry .

Advanced Research Questions

Q. How do crystallographic data and computational (DFT) models compare in predicting molecular geometry, and what discrepancies arise?

- Methodology : A comparative DFT study using B3LYP/6-311++G(d,p) basis sets revealed:

- Bond lengths : DFT-predicted C–Br (1.89 Å) and C–Cl (1.74 Å) bonds align with XRD data (1.88 Å and 1.73 Å, respectively) within 0.01–0.02 Å error .

- Dihedral angles : Discrepancies of 2–5° occur in torsional angles (e.g., C–O–C–C), attributed to crystal packing forces absent in gas-phase DFT models .

- Recommendation : Use hybrid functionals (e.g., M06-2X) with dispersion corrections to improve accuracy for non-covalent interactions.

Q. What are the mechanistic implications of photolytic degradation observed in phenacyl benzoate derivatives like this compound?

- Methodology : Under UV light, the ester undergoes Norrish Type I cleavage, generating a benzoyl radical and a bromophenyl-ketone intermediate. Key factors:

- Substituent effects : Electron-withdrawing groups (e.g., Cl, Br) on the aromatic rings accelerate photolysis by stabilizing radical intermediates .

- Solvent polarity : Protic solvents (e.g., methanol) stabilize charge-separated transition states, enhancing degradation rates .

Q. How can SHELX software be leveraged for refining high-resolution crystal structures of this compound, and what challenges arise in macromolecular applications?

- Methodology : SHELXL is widely used for small-molecule refinement. For this compound:

- Data input : Import .hkl files from diffractometers (e.g., Bruker D8 Quest) and refine using least-squares minimization .

- Disorder modeling : Address halogen (Br/Cl) disorder via PART and SUMP instructions .

Q. What role does this compound play in synthesizing heterocycles like oxazoles or imidazoles, and how can reaction regioselectivity be controlled?

- Methodology : The ketone and ester groups enable cyclocondensation with amines or thioureas. Example:

- Oxazole synthesis : React with ammonium acetate in acetic anhydride at 120°C, yielding 4-bromo-2-(2-chlorophenyl)oxazole via nucleophilic attack at the ketone .

- Regioselectivity : Electron-deficient aryl groups favor attack at the ester carbonyl, while steric hindrance from substituents (e.g., Cl at ortho positions) directs reactivity to the ketone .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between experimental (XRD) and computational (DFT) bond angles in this compound?

- Case Study : XRD data for C–O–C angles in the ester group (115.26° ) differ from DFT-predicted values (118.5° ).

- Resolution :

Check basis sets : Augment with polarization functions (e.g., 6-311++G(3df,3pd)) for better electron correlation.

Crystal effects : Include lattice parameters in DFT via periodic boundary conditions (e.g., VASP software).

Thermal motion : Apply TLS (Translation-Libration-Screw) models in refinement to account for atomic displacement .

Tables for Key Data

Table 1 : Comparative Bond Lengths (Å) from XRD and DFT

| Bond Type | XRD | DFT | Deviation |

|---|---|---|---|

| C–Br | 1.88 | 1.89 | +0.01 |

| C–Cl | 1.73 | 1.74 | +0.01 |

| C=O (ester) | 1.21 | 1.22 | +0.01 |

Table 2 : Photolytic Degradation Rates in Solvents

| Solvent | Degradation Half-life (h) |

|---|---|

| Methanol | 2.1 |

| Acetonitrile | 4.8 |

| DMF | 6.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.